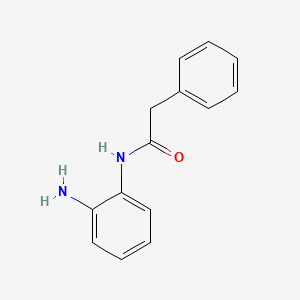

N-(2-Aminophenyl)-2-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHWGGRWJUIUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538341 | |

| Record name | N-(2-Aminophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95384-59-1 | |

| Record name | N-(2-Aminophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a chemical compound featuring a phenylacetamide structure with an aminophenyl substituent on the amide nitrogen. This molecule holds potential as a building block in medicinal chemistry and materials science due to its combination of a reactive primary amine, an amide linkage, and aromatic rings. The strategic placement of the amino group at the ortho position of the N-phenyl ring offers possibilities for the synthesis of various heterocyclic systems. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and potential areas of interest for this compound.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes its basic identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(2-AMINOPHENYL)-BENZENEACETAMIDE | N/A |

| CAS Number | 95384-59-1 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | N/A |

| Molecular Weight | 226.28 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible and standard method would involve the acylation of o-phenylenediamine with phenylacetyl chloride. This approach is a common and effective way to form amide bonds.

Proposed Synthesis of this compound

Reaction: o-Phenylenediamine reacts with phenylacetyl chloride in the presence of a base to yield this compound.

Materials:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the base (1.1 equivalents) in the chosen inert solvent.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same solvent to the flask with stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography, TLC, for the disappearance of the starting material).

-

Workup:

-

Quench the reaction by adding water or 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

-

Characterization: The structure and purity of the final product would be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Below is a diagram illustrating the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Stability

Based on the functional groups present, the following reactivity and stability profile can be inferred:

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Primary Aromatic Amine: The amino group is nucleophilic and can participate in various reactions, including diazotization, acylation, and alkylation. It is also susceptible to oxidation. The ortho-position of the amino group relative to the amide substituent can influence its reactivity and facilitate intramolecular cyclization reactions to form heterocyclic structures.

-

Phenyl Rings: The aromatic rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the activating amino group and the deactivating acetamido group.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of phenylacetamide derivatives has been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to these compounds suggests it could be a candidate for screening in various biological assays. Further research is required to determine its pharmacological profile.

Due to the lack of data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a compound with potential for further exploration in synthetic and medicinal chemistry. While there is a significant gap in the publicly available experimental data for this specific molecule, its structural features suggest it could serve as a valuable intermediate. The proposed synthesis provides a starting point for its preparation. Future research into its physical, chemical, and biological properties is warranted to fully understand its potential applications.

References

A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: IUPAC Nomenclature and Structure

N-(2-Aminophenyl)-2-phenylacetamide is a bifunctional organic compound featuring both a phenylacetamide core and a 1,2-diaminobenzene (o-phenylenediamine) moiety. This unique structure provides multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science.[1] The ortho-disposition of the amino and acetamido groups on one of the phenyl rings allows for potential cyclization reactions to form various nitrogen-containing heterocycles, a common strategy in the design of novel therapeutic agents.[1]

The phenylacetamide functional group is a prevalent feature in numerous compounds with established therapeutic applications, including anti-inflammatory and antiviral agents.[1] Concurrently, the aminoaryl portion is a classic component used in the synthesis of pharmaceuticals, dyes, and pigments.[1]

IUPAC Name: this compound

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Molecular Formula: C₁₄H₁₄N₂O

Molecular Weight: 226.28 g/mol

Physicochemical and Computed Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the closely related parent compound, 2-phenylacetamide, provide a useful reference point. The properties for the target compound can be computationally predicted.

| Property | Value (2-Phenylacetamide) | Value (this compound) - Predicted | Data Source |

| Melting Point | 156 °C | Data not available | [2] |

| Boiling Point | 280-290 °C (decomposes) | Data not available | [2] |

| Water Solubility | 3.84 g/L (Predicted) | Lower than 2-phenylacetamide (Predicted) | [3] |

| logP | 0.64 (Predicted) | ~1.5 - 2.0 (Predicted) | [3] |

| Hydrogen Bond Donors | 1 | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | 1 | [3] |

| Rotatable Bonds | 2 | 3 | [3] |

Experimental Protocols

Proposed Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the acylation of o-phenylenediamine with phenylacetyl chloride. This reaction involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of phenylacetyl chloride. The use of a mild base is recommended to neutralize the HCl byproduct. Due to the presence of two nucleophilic amino groups in o-phenylenediamine, careful control of stoichiometry (using a slight excess of the diamine) is crucial to favor mono-acylation and minimize the formation of the di-acylated byproduct.

Materials and Reagents:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Methods for Structural Characterization

To confirm the identity and purity of the synthesized product, the following standard analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both phenyl rings (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and distinct signals for the amide (-NH-) and primary amine (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon (~170 ppm) and distinct signals for the aromatic and aliphatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine and the secondary amide (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (~1650 cm⁻¹), and C-N stretching (~1300 cm⁻¹).[4]

-

MS (Mass Spectrometry): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₄N₂O.

Potential Biological and Pharmacological Significance

While this compound itself is not extensively studied, the broader class of phenylacetamide derivatives exhibits a wide range of biological activities.[5][6] This suggests that the title compound could serve as a valuable scaffold for developing new therapeutic agents.

-

Anticancer Activity: Various substituted phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against cell lines such as prostate (PC3) and breast (MCF-7) carcinoma.

-

Antimicrobial Activity: The N-phenylacetamide backbone has been functionalized with moieties like thiazole to produce compounds with significant antibacterial activity against plant-pathogenic bacteria such as Xanthomonas oryzae.[7]

-

CNS Activity: Phenylacetamide derivatives are known to possess analgesic and anticonvulsant properties.[5][6] More complex derivatives have been investigated as potential antidepressant agents.[8]

The presence of the free amino group at the ortho position provides a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Structural Scaffold and Derivatization Potential

This diagram illustrates the core structure of this compound and highlights the key reactive sites available for creating derivative libraries.

Caption: Derivatization potential of the this compound scaffold.

References

- 1. This compound | 95384-59-1 | Benchchem [benchchem.com]

- 2. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 3. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of N-(2-Aminophenyl)-2-phenylacetamide: A Technical Overview

Comprehensive spectroscopic data for N-(2-Aminophenyl)-2-phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located in publicly available scientific literature and databases.

While extensive searches were conducted for experimental ¹H NMR, ¹³C NMR, IR, and MS data, along with the corresponding detailed experimental protocols for this compound, no specific datasets for this particular compound were found. The search yielded spectroscopic information for numerous structurally related compounds, such as various substituted N-phenylacetamides and the parent compound 2-phenylacetamide, but not for the target molecule with the amino group at the ortho position of the phenyl ring.

This absence of data prevents the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies as requested.

For researchers, scientists, and drug development professionals requiring this information, the synthesis and subsequent spectroscopic characterization of this compound would be a necessary first step. General experimental protocols for similar compounds can, however, provide a foundational approach for such a characterization.

General Experimental Protocols for Spectroscopic Analysis of N-Arylacetamides

Below are generalized experimental protocols that are typically employed for the spectroscopic analysis of compounds similar to this compound. These can serve as a reference for acquiring the necessary data upon synthesis of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should be free from signals that might overlap with analyte resonances. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to report include the chemical shift (δ) in ppm, the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the integration value (representing the relative number of protons), and the coupling constants (J) in Hertz (Hz).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts (δ) are reported in ppm.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional group frequencies for this compound would be expected for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a low concentration (typically in the range of µg/mL to ng/mL).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) is a key piece of information, confirming the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound is illustrated below.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-phenylacetamide is a distinct chemical entity within the broader class of phenylacetamide derivatives. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, its significance has emerged primarily in the context of pharmaceutical analysis, where it is recognized as a known impurity in the production of the anthelmintic drug, Albendazole. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical identity, plausible synthetic routes, and its relationship within the landscape of related pharmaceutical compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 95384-59-1, is an aromatic amide. The structure incorporates a phenylacetamide moiety N-substituted with a 2-aminophenyl group. This arrangement of functional groups makes it a potential precursor and intermediate in various synthetic pathways. Its identification as "Albendazole Impurity 17" underscores its relevance in the quality control and manufacturing processes of this widely used pharmaceutical. A thorough understanding of its properties and synthesis is therefore crucial for professionals in drug development and quality assurance.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its chemical structure, a summary of predicted and known identifiers is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 95384-59-1 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.28 g/mol | [1] |

| Alternate Names | Albendazole Impurity 17 | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis would likely proceed via the reaction of o-phenylenediamine with phenylacetyl chloride or another activated form of phenylacetic acid.

Diagram 1: Plausible Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard amidation reactions.

Materials:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

-

Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system to yield the pure product.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or any associated signaling pathways for this compound. Its primary characterization as a pharmaceutical impurity suggests that its biological effects have likely been studied in the context of toxicology and safety assessments for Albendazole, but these studies are not widely published in the scientific literature.

Given the lack of specific data, a logical workflow for investigating the biological activity of this compound is proposed below.

Diagram 2: Experimental Workflow for Biological Activity Screening

References

N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its structure, incorporating both a primary aromatic amine and an amide linkage, provides multiple reactive sites for chemical modification. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound as a chemical intermediate, with a particular focus on its role in the construction of heterocyclic scaffolds of medicinal importance.

Core Concepts: Structure and Reactivity

This compound (CAS No. 95384-59-1) possesses a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.28 g/mol . The molecule's key features are the ortho-disposed amino and acetamido groups on the phenyl ring, which are primed for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The phenylacetamide moiety itself is a common structural motif in many biologically active compounds.

Physicochemical and Spectroscopic Data

While experimentally determined data for this compound is not widely published, predicted and analogous compound data provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | - |

| Molecular Weight | 226.28 g/mol | - |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 468.1 ± 38.0 °C at 760 mmHg | [1] |

| Predicted Refractive Index | 1.669 | [1] |

Table 2: Predicted and Analogous Spectroscopic Data

| Spectrum | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methylene protons of the acetamide group (around 3.7 ppm), aromatic protons of both phenyl rings, and protons of the amine and amide groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methylene carbon, and the aromatic carbons of both phenyl rings. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acylation of o-phenylenediamine with phenylacetyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

An inert solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in the chosen inert solvent. If using an aqueous base, a biphasic system will be formed.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the reaction mixture.

-

Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the stirred mixture. The addition should be done at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

-

If a biphasic system was used, separate the organic layer. If a single-phase organic solvent was used, wash the solution sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Role as a Chemical Intermediate: Synthesis of Heterocyclic Compounds

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form various fused heterocyclic systems. The close proximity of the nucleophilic primary amine and the electrophilic carbonyl carbon of the amide (or a derivative thereof) facilitates these ring-forming reactions.

Synthesis of Benzimidazoles

Acid-catalyzed cyclization of this compound leads to the formation of 2-benzyl-1H-benzo[d]imidazole. This reaction typically involves heating the starting material in the presence of an acid catalyst such as polyphosphoric acid (PPA) or in a high-boiling solvent like ethylene glycol.

Caption: Cyclization to form a benzimidazole derivative.

Synthesis of Benzodiazepines

This compound can serve as a precursor for the synthesis of 1,4-benzodiazepine derivatives. This transformation may require activation of the amide functionality or reaction with a suitable one-carbon synthon to facilitate the seven-membered ring closure.

Synthesis of Dibenzo[b,f][2][3]diazocines

Through an intermolecular dimerization and cyclization pathway, derivatives of N-(2-aminophenyl)acetamides can be used to construct eight-membered dibenzo[b,f][2][3]diazocine ring systems, which are of interest in materials science and medicinal chemistry.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active molecules. Benzimidazoles are known to exhibit antimicrobial, antiviral, and anticancer properties. Benzodiazepines are a well-known class of psychoactive drugs. The ability to readily access these core structures makes this compound a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically important chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups in a favorable arrangement allow for the efficient construction of diverse and medicinally relevant heterocyclic compounds. This guide has outlined its fundamental properties, a practical synthetic approach, and its key role in the synthesis of valuable molecular architectures, highlighting its significance for researchers in organic synthesis and pharmaceutical development. Further exploration of the reactivity of this intermediate is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of N-(2-Aminophenyl)-2-phenylacetamide is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, such as N-phenylacetamide (acetanilide) and other aromatic amides. The experimental protocols detailed herein are industry-standard methods that would be employed to determine these properties for the target compound.

Introduction

This compound is an aromatic amide containing a primary arylamine, a secondary amide linkage, and a phenyl group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Understanding the solubility and stability of this compound is critical for its handling, formulation, and development as a potential active pharmaceutical ingredient (API) or advanced intermediate. This document outlines the predicted physicochemical properties based on analogous compounds and provides detailed experimental protocols for their determination.

Physicochemical Properties of Analogous Compounds

To infer the potential properties of this compound, it is useful to examine data from structurally related molecules. N-phenylacetamide (acetanilide) is a primary analogue. The additional primary amino group on the phenyl ring of the target compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its aqueous solubility compared to acetanilide.

Table 1: Solubility Data for Acetanilide (N-phenylacetamide)

| Solvent | Solubility | Temperature (°C) |

| Water (cold) | Slightly soluble[1][2] | Ambient |

| Water (hot) | Soluble[1][2] | 100 |

| Ethanol | Soluble[2][3][4] | Ambient |

| Methanol | Soluble[1][2] | Ambient |

| Acetone | Soluble[2][4] | Ambient |

| Diethyl Ether | Soluble[2][4] | Ambient |

| Chloroform | Soluble[2] | Ambient |

| Benzene | Soluble[1][2] | Ambient |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Ambient |

Table 2: General Stability Profile of Aromatic Amides

| Stress Condition | General Stability Observations | Potential Degradation Products |

| Hydrolysis (Acidic) | Generally more stable than under basic conditions. Hydrolysis of the amide bond can occur under strong acidic conditions and heat.[5][6] | Phenylacetic acid and o-phenylenediamine |

| Hydrolysis (Basic) | Susceptible to hydrolysis, particularly with heat. The amide bond is the primary site of degradation.[7][8][9] | Phenylacetate and o-phenylenediamine |

| Oxidation | The primary aromatic amine is susceptible to oxidation, which can lead to colored degradants. | Imines, quinone-imines, and further polymerization products |

| Photolysis | Aromatic systems and amino groups can absorb UV light, potentially leading to degradation. The extent depends on the specific chromophores.[10] | Photodegradation products can be complex, often involving radical mechanisms. |

| Thermal | Aromatic amides are generally thermally stable up to around 160°C, but this is highly structure-dependent. Degradation of the amine group can occur between 150-320°C.[11] | Decomposition can lead to fragmentation of the molecule. |

Experimental Protocols

The following sections describe standard methodologies for quantitatively assessing the solubility and stability of a compound like this compound.

3.1.1 Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound when it is in equilibrium with its solid form. The shake-flask method is the gold standard.[12][13]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the solution via centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.[13]

-

Quantification: Accurately dilute the resulting supernatant (the saturated solution).

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

3.1.2 Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound after it is rapidly precipitated from a high-concentration stock solution (usually in DMSO). It is often used in early drug discovery.[12][15][16]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[16]

-

Addition: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12][15]

-

Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[15][16]

-

Detection of Precipitation: Measure the extent of precipitation. Two common methods are:

-

Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs or by quantifying the amount of compound remaining in solution after filtration.

Forced degradation (or stress testing) is performed to identify likely degradation products and establish degradation pathways.[5][6][18] These studies are crucial for developing stability-indicating analytical methods.[19] The compound is typically subjected to hydrolysis, oxidation, photolysis, and thermal stress.[19][20][21]

3.2.1 Hydrolytic Stability

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., up to 8 hours).[6]

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH and apply heat as in the acidic study.[6]

-

Neutral Conditions: Dissolve the compound in water and apply heat.

-

Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.2.2 Oxidative Stability

-

Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store the solution at room temperature for a set period.

-

Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation.

3.2.3 Photostability

-

Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[22][10] A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[23]

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[23][24]

-

Analysis: Compare the samples exposed to light with the dark control using HPLC to identify any photodegradants.

3.2.4 Thermal Stability

-

Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[20][21]

-

Analysis: After a defined period, analyze the sample by HPLC to quantify any degradation. Techniques like Thermogravimetric Analysis (TGA) can also be used to determine the decomposition temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Acetanilide | 103-84-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. labinsights.nl [labinsights.nl]

- 6. asianjpr.com [asianjpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. fdaghana.gov.gh [fdaghana.gov.gh]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. q1scientific.com [q1scientific.com]

- 24. iagim.org [iagim.org]

Theoretical Exploration of N-(2-Aminophenyl)-2-phenylacetamide: A Computational and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-phenylacetamide stands as a foundational scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical and experimental studies surrounding this molecule and its derivatives. By integrating computational chemistry, molecular modeling, and quantum chemical calculations with established experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of new chemical entities. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the logical workflow of its scientific investigation.

Introduction

This compound is a member of the phenylacetamide class of compounds, which are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The core structure, featuring a phenylacetamide moiety linked to an aminophenyl group, presents multiple opportunities for chemical modification to modulate its pharmacokinetic and pharmacodynamic profiles.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have become indispensable tools for elucidating the structure-activity relationships (SAR) of such compounds, guiding the rational design of more potent and selective derivatives.[4]

Physicochemical and Spectroscopic Data

The foundational compound, 2-phenylacetamide, has the molecular formula C8H9NO and a molecular weight of 135.16 g/mol .[5] Its derivatives exhibit a range of physicochemical properties that are crucial for their biological function.

Table 1: Spectroscopic Data for Phenylacetamide Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | Mass Spec (m/z) | Reference |

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 10.16 (s, 1H, NH), 9.81 (s, 1H,NH), 7.91 (d, J = 8.6 Hz, 2H, Ar-H), 7.59 (d, J = 9.0 Hz, 2H, Ar-H), 7.51 (d, J = 9.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (s, 1H, thiazole-H), 1.99 (s, 3H, CH3) | 168.26, 163.65, 150.60, 137.22 (d, J = 4.8 Hz), 133.71, 132.41, 129.67, 126.10, 120.35, 117.70, 102.07, 24.35, 21.33 | - | [M + H]+ 328.09094 | [6] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 10.15 (brs, 1H, NH), 7.29(s, 1H, H2-3-Nitrophenyl), 7.26 (d, 1H, H4-3-Nitrophenyl), 7.15 (d, 1H, H6-3- Nitrophenyl), 7.07 (t, 1H, J = 8Hz, H5-3-Nitrorophenyl), 6.85 (d, 2H, J = 8Hz, 4-Fluorophenyl), 6.65 (d, 2H, J = 8Hz, 4-Fluorophenyl), 3.76 (s, 2H, -CH2-) | - | 2922, 1624, 1523, 1508, 1344, 1259, 731 | 274 (M+, 20), 136(85), 109(100) | [7] |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | 10.15 (brs, 1H, NH), 8.11(d, 1H, J = 8Hz, H3-2- Nitrophenyl), 7.89(t, 2H, J = 8Hz, H3,5, 4-Fluorophenyl), 7.54 (t, 2H, J = 8Hz, H2,6, 4-Fluorophenyl), 7.2 (t, 1H, J = 8Hz, H3-2-Nitrophenyl), 6.8 (d, 1H, J = 8Hz, H6-2-Nitrophenyl), 6.69(t, 1H, J = 8Hz, H4-2-Nitrophenyl), 3.63 (s, 2H, -CH2-) | - | 3475, 3344, 1624, 1494, 1431, 1342, 1220, 1157, 720 | 274 (M+, 25), 136(75), 109(100) | [7] |

| 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide | 7.6 (brs, 1H, NH), 7.25(t, 2H, J = 8Hz, 4-Fluorophenyl), 7.16(t, 2H, J = 8Hz, 4-Fluorophenyl), 7.08(m, 3H, aromatic), 6.84 (d, 1H, J = 8 Hz, H6-3-Methoxyphenyl), 6.64 (d, 1H, J = 8 Hz, H4-3-Methoxyphenyl), 3.77 (s, 3H, -OCH3), 3.69 (s, 2H, -CH2-) | - | 3260, 1664, 1597, 1533, 1510, 1452, 1429, 1288, 1219, 1155, 1035, 779 | 259 (M+, 20), 150(90), 123(85), 109(100) | [7] |

Experimental Protocols

General Synthesis of N-phenylacetamide Derivatives

A common synthetic route to N-phenylacetamide derivatives involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid.[8][9] For instance, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be achieved by reacting various substituted anilines with 2-(4-fluorophenyl)acetyl chloride in a suitable solvent like dichloromethane or ethyl acetate.[7] The reaction mixture is typically stirred at room temperature, and the resulting product is purified by recrystallization or column chromatography.[7]

Detailed Protocol for 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamide Synthesis:

-

To a solution of the appropriately substituted aniline (1 mmol) in dry ethyl acetate (10 mL), add triethylamine (1.5 mmol) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-(4-fluorophenyl)acetyl chloride (1.2 mmol) in dry ethyl acetate (5 mL) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-phenylacetamide derivative.[7]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets. Characteristic absorption bands for the amide N-H and C=O stretching vibrations are observed.[7]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.[7]

Theoretical Studies and Computational Modeling

Theoretical studies provide invaluable insights into the electronic structure, reactivity, and potential biological activity of this compound and its analogs.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry and to determine various quantum chemical parameters.[4] These calculations can predict bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from X-ray crystallography.[1] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions and reactivity of the molecule.[4]

Molecular Docking

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or a receptor.[4] This computational technique is instrumental in structure-based drug design, allowing for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. For phenylacetamide derivatives, docking studies have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[10] By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with experimental activity data, QSAR models can be developed to predict the activity of novel compounds and to guide the optimization of lead structures.[10]

Biological Activities and Potential Signaling Pathways

Derivatives of N-phenylacetamide have demonstrated a wide array of biological activities.

Table 2: Biological Activities of Phenylacetamide Derivatives

| Compound/Derivative Class | Biological Activity | Target/Mechanism (if known) | IC50/Activity Data | Reference |

| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides | Anticancer | - | IC50 = 52 µM (against PC3 cell line) | [7][11] |

| 2-(4-Fluorophenyl)-N-(methoxy-substituted phenyl)acetamides | Anticancer | - | Lower activity than nitro-substituted analogs | [7] |

| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Antibacterial | Cell membrane rupture of Xanthomonas oryzae | EC50 = 156.7 µM | [8] |

| 2-(2-aryl amino) phenyl acetamide derivatives | Anti-inflammatory | COX-2 inhibition | Good correlation between theoretical and experimental studies | [4] |

| Phenylacetamide derivatives | Antidepressant | - | Dose-dependent activity in tail suspension and forced swim tests | [12] |

| Phenylacetamide derivatives | Cytotoxicity, Pro-apoptosis | Upregulation of Bcl-2, Bax, FasL RNA expression, and caspase 3 activity | IC50 = 0.6±0.08 μM (against MDA-MB-468 and PC-12 cells) | [13] |

While specific signaling pathways for the parent this compound are not extensively detailed in the literature, the pro-apoptotic activity of its derivatives suggests potential involvement in the intrinsic or extrinsic apoptosis pathways.[13] Upregulation of Bax and downregulation of Bcl-2 are indicative of the mitochondrial (intrinsic) pathway, while increased FasL expression points towards the death receptor (extrinsic) pathway.[13]

Visualizations

Logical Workflow for Theoretical Investigation

The following diagram illustrates a typical workflow for the theoretical and experimental investigation of a novel compound based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 95384-59-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile scaffold, which serves as a precursor for various heterocyclic compounds and as a pharmacophore in its own right. Phenylacetamide derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antidepressant agents.[1][2] This application note outlines two primary synthetic methodologies, provides detailed experimental procedures, and includes characterization data.

Introduction

This compound is a key intermediate in organic synthesis.[3] Its structure, featuring a primary aromatic amine and an amide linkage, allows for further chemical modifications, such as cyclization reactions to form benzodiazepines or other heterocyclic systems.[3] The phenylacetamide moiety is a common feature in numerous therapeutic agents.[3] The exploration of its derivatives is a continuing area of interest in the development of new therapeutic agents.

Synthetic Protocols

Two common and effective methods for the synthesis of this compound derivatives are presented below:

Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride

This method involves the direct acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is crucial to favor mono-acylation.

Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between o-phenylenediamine and phenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

Materials:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in DCM to the cooled solution of o-phenylenediamine. The slow addition is critical to minimize di-acylation.

-

Base Addition: Add pyridine (1.1 equivalents) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[4]

Protocol 2: Synthesis of this compound via Amide Coupling

Materials:

-

o-Phenylenediamine

-

Phenylacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Phenylacetamide Derivatives.

| Derivative | Starting Materials | Reaction Method | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one | Thiazole synthesis | Ethanol | 4 | 57 | 201.0–202.0 | [4] |

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(3-fluorophenyl)ethan-1-one | Thiazole synthesis | Ethanol | 4 | 82 | 162.4–163.2 | [4] |

| N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(4-bromophenyl)ethan-1-one | Thiazole synthesis | Ethanol | 4 | 75 | 209.6–210.4 | [4] |

| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one | Thiazole synthesis | Ethanol | 4 | 93 | 179.3–181.7 | [4] |

Table 2: Characterization Data for Selected Phenylacetamide Derivatives.

| Compound | Molecular Formula | 1H NMR (δ ppm) | 13C NMR (δ ppm) | HRMS (m/z) [M+H]+ |

| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₄FN₃OS | 10.19 (s, 1H), 9.85 (s, 1H), 7.96 (m, 2H), 7.63 (d, J = 8.9 Hz, 2H), 7.54 (d, J = 8.9 Hz, 2H), 7.27 (d, J = 8.5 Hz, 2H), 7.24 (s, 1H), 2.03 (s, 3H) | 168.29, 163.84, 163.28, 160.85, 149.48, 137.11, 133.80, 131.65 (d, J = 2.9 Hz), 128.14 (d, J = 8.1 Hz), 120.35, 117.76, 116.05, 115.83, 102.72, 24.35 | 328.09144 |

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₄FN₃OS | 10.16 (s, 1H), 9.81 (s, 1H), 7.91 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 9.0 Hz, 2H), 7.51 (d, J = 9.0 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 7.33 (s, 1H), 1.99 (s, 3H) | 168.26, 163.65, 150.60, 137.22 (d, J = 4.8 Hz), 133.71, 132.41, 129.67, 126.10, 120.35, 117.70, 102.07, 24.35, 21.33 | 328.09144 |

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

N-phenylacetamide derivatives have been identified as inverse agonists for the Cannabinoid Receptor 2 (CB2), which is involved in various physiological processes.[5] The following diagram illustrates a simplified signaling pathway associated with CB2 receptor modulation.

Caption: Simplified CB2 receptor signaling pathway potentially modulated by derivatives.

Conclusion

The protocols described provide a solid foundation for the synthesis and exploration of this compound and its derivatives. The versatility of this scaffold, combined with the diverse biological activities exhibited by this class of compounds, makes it a valuable area for continued research in drug discovery and development. The provided experimental details and characterization data serve as a practical guide for researchers in the field.

References

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 95384-59-1 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-Aminophenyl)-2-phenylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of biologically active derivatives. Its unique arrangement of a phenylacetamide core and a reactive o-phenylenediamine moiety allows for extensive chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of medicinal chemistry research, including oncology, infectious diseases, and receptor pharmacology.

I. Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the parent compound, this compound, can be adapted from standard amidation procedures. This involves the reaction of o-phenylenediamine with a phenylacetic acid derivative.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution in an ice bath (0 °C). Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

II. Applications in Anticancer Research

Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for further development.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 3d | 4-Bromo | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [1][2] |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1][2] | ||

| MCF-7 (Breast) | 0.7 ± 0.4 | [1][2] | ||

| Derivative 3c | 4-Chloro | MCF-7 (Breast) | 0.7 ± 0.08 | [1][2] |

Signaling Pathway: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins such as Bcl-2, Bax, and the activation of executioner caspases like caspase-3.[1][2]

Experimental Protocols: Anticancer Activity Evaluation

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[3]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[3]

-

Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a chilled lysis buffer.[1][4]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[1][4]

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

III. Applications in Antimicrobial Research

Derivatives of this compound have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives against selected microorganisms.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Derivative 5 | Phenylacetamide | Escherichia coli | 0.64 | [5] |

| Derivative 21 | Benzohydrazide | Escherichia coli | 0.67 | [5] |

| N-cinnamyl phenylacetamide derivatives | Various | Bacillus cereus | 10-230 | [6] |

| Staphylococcus aureus | 10-230 | [6] | ||

| Escherichia coli | 10-230 | [6] | ||

| Pseudomonas aeruginosa | 10-230 | [6] | ||

| N-phenylacetamide derivative A1 | 4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino) | Xanthomonas oryzae pv. Oryzae | 156.7 (EC50, µM) | [7][8] |

Experimental Protocol: Micro-broth Dilution for MIC Determination

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Incubation: Add the inoculum to the wells of a 96-well microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Applications in Receptor Pharmacology: CB2 Receptor Inverse Agonism

A biamide derivative of phenylacetamide has been identified as a selective inverse agonist for the Cannabinoid Receptor 2 (CB2), which is a G-protein coupled receptor (GPCR) primarily expressed in immune cells.

Quantitative Data: CB2 Receptor Activity

| Compound ID | Assay | Ki (nM) | EC50 (nM) | Selectivity (CB1/CB2) | Reference |

| Compound 9 | CB2 Binding | 777 | - | >26-fold | [9][10] |

| Optimized Derivatives | CB2 Binding | 22-85 | 4-28 | 235 to 909-fold | [9][10] |

Signaling Pathway: CB2 Receptor (Gi/o-coupled GPCR)

The CB2 receptor is coupled to a Gi/o heterotrimeric G-protein. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An inverse agonist would constitutively inhibit this pathway.

Experimental Protocol: Radioligand Binding Assay for CB2 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the CB2 receptor (e.g., [3H]CP-55,940), and various concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The detailed protocols and application notes provided herein are intended to facilitate further research into the potential of this compound class in oncology, infectious diseases, and receptor pharmacology. The quantitative data and signaling pathway diagrams offer a framework for understanding the structure-activity relationships and mechanisms of action of these promising molecules.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. assaygenie.com [assaygenie.com]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: N-(2-Aminophenyl)-2-phenylacetamide as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-aminophenyl)-2-phenylacetamide as a strategic precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document outlines detailed experimental protocols for the synthesis of quinazolinones, benzodiazepines, and benzimidazoles, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a bifunctional molecule incorporating a primary aromatic amine and an amide linkage. This unique structural arrangement makes it an ideal starting material for the synthesis of various fused heterocyclic systems through intramolecular cyclization and condensation reactions. The resulting heterocyclic scaffolds, including quinazolinones, benzodiazepines, and benzimidazoles, are well-established pharmacophores found in numerous therapeutic agents.

Synthesis of Heterocyclic Compounds

Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-benzyl-3H-quinazolin-4-one from this compound can be achieved through a cyclization reaction, often facilitated by a dehydrating agent or by heating with an appropriate reagent.

Materials:

-

This compound

-

Formic acid or Triethyl orthoformate

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in an appropriate solvent, add an excess of formic acid or triethyl orthoformate (e.g., 5-10 equivalents).

-

Alternatively, the reaction can be carried out by heating a mixture of this compound (1 mmol) and polyphosphoric acid (PPA) at a temperature ranging from 100 to 150°C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-